
KDU691
概要
説明
科学的研究の応用
Efficacy Against Different Stages of Plasmodium
KDU691 has been tested against various stages of the Plasmodium life cycle, including blood stage schizonts, gametocytes, and liver stages. The following table summarizes its inhibitory activity against different Plasmodium species:
Compound | Target Species | IC50 (nM) | Stage |
---|---|---|---|
This compound | Plasmodium falciparum | 23.19 | Blood stage |
This compound | Plasmodium ovale | 56.34 | Blood stage |
Tafenoquine | Plasmodium falciparum | 1.4 | Blood and liver stages |
Atovaquone | Plasmodium falciparum | 3 | Blood stage |
Lumefantrine | Plasmodium falciparum | 60 | Asexual blood stages |
This table illustrates this compound's potent activity against both P. falciparum and P. ovale, making it a promising candidate for treating diverse malaria infections.
Case Studies
-
In Vitro Studies on DP-Rings :
A study evaluated the activity of this compound against DP-rings derived from P. falciparum. Results indicated that while this compound had no inhibitory effect on normal rings, it effectively killed DP-rings at concentrations as low as 1.4 µM. The study highlighted that this selective killing is linked to the PI4K signaling pathway, emphasizing this compound's potential in overcoming artemisinin resistance . -
Comparative Susceptibility :
In a comparative study involving multiple antimalarial drugs, this compound was shown to outperform other compounds like tafenoquine and atovaquone in its ability to inhibit DP-rings specifically. This study provided evidence that this compound could be an essential tool in managing malaria cases where traditional therapies fail due to resistance mechanisms . -
Clinical Isolate Testing :
Clinical isolates of P. falciparum were tested to assess the effectiveness of this compound in real-world scenarios. The results confirmed that this compound maintained its selective activity against DP-rings even in genetically diverse populations of the parasite, reinforcing its potential application in clinical settings .
作用機序
KDU691は、酵素ホスファチジルイノシトール4-OHキナーゼ(PI4K)を阻害することで効果を発揮します。 この阻害は、Plasmodium falciparumの生存と増殖に不可欠なPI4Kシグナル伝達経路を破壊します . この経路を標的とすることで、this compoundは、他の治療法に耐性のある株を含む、マラリア原虫を効果的に殺します .
類似の化合物との比較
This compoundは、PI4Kに対する高い特異性と効力において独特です。類似の化合物には、以下が含まれます。
LMV599: 類似の予防的特性を持つ別のPI4K阻害剤ですが、根治にはあまり効果的ではありません.
KDU731: PI4Kを標的とし、強力な抗マラリア活性を示すピラゾロピリジン誘導体.
This compoundは、ジヒドロアルテミシニンで前処理したPlasmodium falciparum環状期の寄生虫に対する高い有効性により、マラリア対策において貴重なツールとなっています .
生化学分析
Biochemical Properties
KDU691 interacts with the Plasmodium PI4K enzyme . It has been found to selectively inhibit this enzyme, showing a high degree of selectivity for Plasmodium PI4K over human PI4K and PI3K enzymes . This interaction is crucial for its antimalarial activity.
Cellular Effects
This compound has significant effects on Plasmodium falciparum, the parasite responsible for malaria. It inhibits the growth of the parasite’s ring-stage parasites, which are the early form of the parasite that infects red blood cells . This inhibition disrupts the life cycle of the parasite, preventing it from proliferating and causing disease.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to and inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a molecule that plays a key role in intracellular trafficking and signal transduction. By inhibiting this enzyme, this compound disrupts these processes, leading to the death of the parasite.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have a potent and rapid effect on Plasmodium falciparum. It inhibits the growth of the parasite’s ring-stage parasites within a short time frame
Dosage Effects in Animal Models
The effects of this compound in animal models have not been fully elucidated. It has been found to be effective in inhibiting the growth of Plasmodium falciparum in vitro
Metabolic Pathways
This compound interacts with the phosphatidylinositol metabolic pathway by inhibiting the Plasmodium PI4K enzyme . This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate, a key molecule in this pathway.
準備方法
KDU691はイミダゾピラジン誘導体です. This compoundの工業生産は、一般的に、高純度と高収率を確保するために、制御された条件下で多段階有機合成が行われます .
化学反応の分析
KDU691は、以下を含むさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成する可能性があります。
還元: この化合物は、還元されて還元誘導体を形成する可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
This compoundには、いくつかの科学研究への応用があります。
類似化合物との比較
KDU691 is unique in its high specificity and potency against PI4K. Similar compounds include:
LMV599: Another PI4K inhibitor with similar prophylactic properties but less effective in radical cure.
KDU731: A pyrazolopyridine derivative that also targets PI4K and shows potent antimalarial activity.
This compound stands out due to its high efficacy against dihydroartemisinin-pretreated Plasmodium falciparum ring-stage parasites, making it a valuable tool in the fight against malaria .
生物活性
KDU691 is an imidazopyrazine compound that has garnered attention for its selective inhibitory effects on various stages of the Plasmodium life cycle, particularly in the context of malaria treatment. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, efficacy against different Plasmodium species, and potential for blocking transmission.
This compound primarily targets phosphatidylinositol 4-kinase (PI4K), a crucial enzyme in the lipid signaling pathway of Plasmodium spp. The inhibition of PI4K disrupts critical cellular processes, leading to the selective death of certain parasite stages, particularly the developmentally arrested DP-rings. Research indicates that this compound has no significant effect on normal ring-stage parasites but is highly effective against DP-rings, which are more susceptible due to their reliance on PI4K signaling for survival .
Table 1: Inhibitory Concentrations (IC) of this compound Against Different Plasmodium Stages
Parasite Stage | IC50 (nM) | Reference |
---|---|---|
DP-rings | 1.4 | |
Liver stages (P. berghei) | 196 | |
Asexual blood stages (P. vivax) | 69 | |
Gametocytes | 220 |
Efficacy Against Plasmodium Species
This compound has demonstrated significant efficacy across multiple Plasmodium species, including P. falciparum, P. vivax, and P. berghei. In vitro studies show that this compound maintains low IC50 values, indicating potent antiparasitic activity. For instance, against field isolates of P. vivax, the mean IC50 was approximately 69 nM, comparable to its activity against P. falciparum with an IC50 of about 118 nM .
Case Study: Efficacy in Animal Models
In a notable study involving mice infected with P. berghei, this compound was administered prophylactically at a dose of 7.5 mg/kg. This single dose provided complete protection from infection by sporozoites expressing luciferase, demonstrating this compound's potential as a prophylactic agent . Furthermore, when administered post-infection, this compound effectively eliminated established liver-stage infections within 48 hours, showcasing its rapid action against developing parasites .
Transmission-Blocking Potential
This compound's ability to inhibit gametocyte viability is crucial for malaria control efforts aimed at reducing transmission to mosquito vectors. In studies assessing its impact on gametocytes, this compound showed a dose-dependent reduction in viability with an IC50 around 220 nM . Additionally, it significantly decreased gamete formation and oocyst densities in mosquito feeding assays, indicating strong transmission-blocking potential .
Table 2: Transmission-Blocking Activity of this compound
特性
IUPAC Name |
N-(4-chlorophenyl)-N-methyl-3-[4-(methylcarbamoyl)phenyl]imidazo[1,2-a]pyrazine-6-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-24-21(29)15-5-3-14(4-6-15)19-11-26-20-12-25-18(13-28(19)20)22(30)27(2)17-9-7-16(23)8-10-17/h3-13H,1-2H3,(H,24,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMFFISSODJRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C(=O)N(C)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。